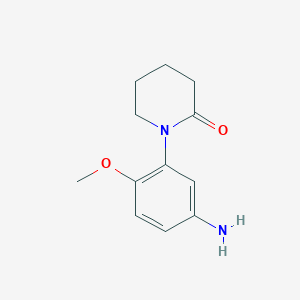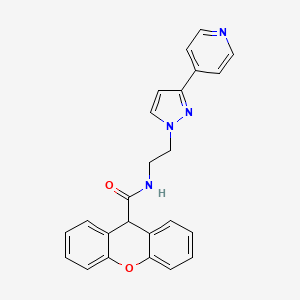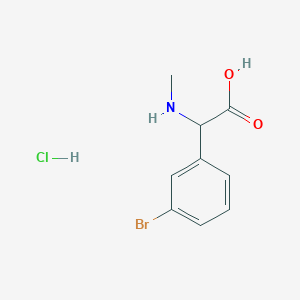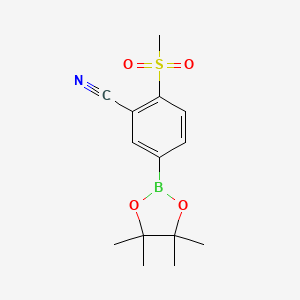![molecular formula C21H18F2N4O3S B2642606 N-(3-fluoro-4-methoxybenzyl)-N-(3-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251678-64-4](/img/structure/B2642606.png)
N-(3-fluoro-4-methoxybenzyl)-N-(3-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluoro-4-methoxybenzyl)-N-(3-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a useful research compound. Its molecular formula is C21H18F2N4O3S and its molecular weight is 444.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Herbicidal Activity
Compounds within the [1,2,4]triazolo[4,3-a]pyridine sulfonamide class have been investigated for their herbicidal properties. For instance, derivatives have shown excellent herbicidal activity against a broad spectrum of vegetation at low application rates. This efficacy stems from their ability to interfere with the plant's physiological processes, leading to the inhibition of growth. These findings suggest potential applications in agriculture for controlling weed populations without the need for excessive herbicide applications, thus reducing environmental impact and improving crop yield (Moran, 2003).
Anticancer Effects
Another area of significant interest is the anticancer effects of [1,2,4]triazolo[4,3-a]pyridine derivatives. Studies have demonstrated that these compounds, particularly when modified with specific functional groups, exhibit remarkable anticancer activities. They have been evaluated in vitro against human cancer cell lines, with some derivatives showing potent antiproliferative activities. These studies suggest that [1,2,4]triazolo[4,3-a]pyridine sulfonamide derivatives could serve as potential leads for the development of new anticancer agents, offering a new avenue for therapeutic intervention (Wang et al., 2015).
Antimalarial Properties
Research into the antimalarial properties of [1,2,4]triazolo[4,3-a]pyridine sulfonamides has yielded promising results. Through virtual library design, screening, and synthesis, certain derivatives have been identified as potent inhibitors of Plasmodium falciparum, the parasite responsible for malaria. This suggests the potential for these compounds to be developed into effective antimalarial drugs, contributing to global efforts to combat malaria and improve public health outcomes (Karpina et al., 2020).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of [1,2,4]triazolo[4,3-a]pyridine sulfonamide derivatives have also been explored. These compounds have shown significant biological activity against various microorganisms, indicating their potential as new antimicrobial and antifungal agents. This is particularly relevant in the context of increasing antibiotic resistance, suggesting that these compounds could provide a basis for developing new treatments to combat resistant bacterial and fungal infections (Suresh et al., 2016).
Eigenschaften
IUPAC Name |
N-[(3-fluoro-4-methoxyphenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N4O3S/c1-14-24-25-21-9-7-18(13-26(14)21)31(28,29)27(17-5-3-4-16(22)11-17)12-15-6-8-20(30-2)19(23)10-15/h3-11,13H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYPGUQYCVLLBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC(=C(C=C3)OC)F)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]propanamide](/img/structure/B2642524.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-bromophenyl)acetamide](/img/structure/B2642529.png)
![[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl] Pyridine-3-carboxylate](/img/structure/B2642531.png)

![5-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2642534.png)


![N-[5-[(2-Chlorophenyl)methylsulfanyl]pyridin-2-yl]prop-2-enamide](/img/structure/B2642537.png)

![4-ethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2642539.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2642546.png)